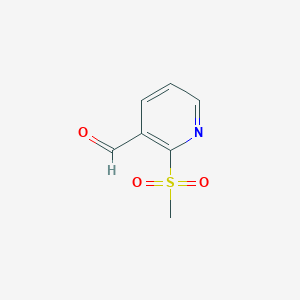

2-methanesulfonylpyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-methylsulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNNEJGGWIDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylpyridine-3-carbaldehyde typically involves the reaction of 2-mercaptonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent under a protective atmosphere to prevent oxidation . The product is then purified to achieve a high purity of 97% to 99% .

Industrial Production Methods

Industrial production methods for 2-methanesulfonylpyridine-3-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the methylsulfonyl group under basic conditions.

Major Products Formed

Oxidation: 2-(Methylsulfonyl)nicotinic acid.

Reduction: 2-(Methylsulfonyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methanesulfonylpyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative Data Table

The following table summarizes key properties of 2-methanesulfonylpyridine-3-carbaldehyde and two analogs:

Structural and Functional Differences

2-Methanesulfonylpyridine-3-carbaldehyde vs. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

- Core Structure : The latter incorporates a pyrimidine ring fused to pyridine, increasing aromatic stability but reducing molecular flexibility compared to the simpler pyridine backbone of the former .

- Applications : Pyrimidine-containing aldehydes are often used in medicinal chemistry for heterocycle synthesis, whereas sulfonylpyridines are leveraged in cross-coupling reactions.

2-Methanesulfonylpyridine-3-carbaldehyde vs. 1-(3-Methylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde

- Substituent Chemistry : The thioxo (-S) group in the latter may act as a leaving group in substitution reactions, contrasting with the sulfonyl group’s role as a stabilizing EWG.

- Lipophilicity : The 3-methylphenyl substituent in the third compound contributes to its higher LogP (3.33), indicating greater lipophilicity compared to the more polar sulfonylpyridine analog .

- Synthetic Utility : The aldehyde in both compounds is reactive, but the thioxo group enables distinct reactivity, such as participation in Michael additions or metal coordination.

Research Findings and Practical Considerations

- Reactivity: The methanesulfonyl group in 2-methanesulfonylpyridine-3-carbaldehyde enhances the aldehyde’s electrophilicity, making it suitable for Knoevenagel condensations or as a precursor for Schiff bases. In contrast, the pyrimidine analog’s fused ring system may limit steric accessibility .

- Solubility : The pyrimidine derivative’s polar oxo group likely improves aqueous solubility compared to the sulfonylpyridine compound, though experimental data are unavailable.

- Availability Challenges : The discontinuation of 2-methanesulfonylpyridine-3-carbaldehyde necessitates in-house synthesis for ongoing research, whereas analogs like the thioxo derivative may require custom synthesis due to lack of commercial availability.

Biological Activity

2-Methanesulfonylpyridine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyridine ring, a methanesulfonyl group, and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules.

- Molecular Formula : C8H9NO3S

- CAS Number : 1353878-25-7

- Structure : The compound features a pyridine ring substituted with a methanesulfonyl group and an aldehyde group, which contributes to its reactivity and biological activity.

The biological activity of 2-methanesulfonylpyridine-3-carbaldehyde primarily stems from the electrophilic nature of the aldehyde carbon. This allows for nucleophilic attack by various biological molecules, leading to potential interactions with proteins and enzymes. The sulfonyl group may also enhance the compound's solubility and stability, facilitating its biological effects.

Biological Activities

Research indicates that 2-methanesulfonylpyridine-3-carbaldehyde exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro, indicating potential use in cancer therapeutics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Inhibits enzymes linked to metabolic pathways |

Case Studies

Several case studies have explored the biological implications of 2-methanesulfonylpyridine-3-carbaldehyde:

-

Antimicrobial Efficacy :

- A study conducted on the compound's effect against Staphylococcus aureus showed significant inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.

-

Cancer Cell Proliferation :

- Research involving human breast cancer cell lines demonstrated that treatment with 2-methanesulfonylpyridine-3-carbaldehyde resulted in reduced cell viability and induced apoptosis, suggesting mechanisms for anticancer activity.

-

Metabolic Enzyme Interaction :

- A detailed investigation into enzyme kinetics revealed that the compound effectively inhibits lactate dehydrogenase (LDH), a key enzyme in glucose metabolism, indicating potential therapeutic applications in diabetes management.

Q & A

Basic: What are the recommended synthetic routes for 2-methanesulfonylpyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis of 2-methanesulfonylpyridine-3-carbaldehyde typically involves functionalization of pyridine derivatives. A common approach is the oxidation of 2-methylsulfanylpyridine-3-carbaldehyde using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acidic media to convert the sulfide to a sulfone . Reaction optimization should focus on:

- Temperature control : Maintaining 0–5°C during oxidation to prevent over-oxidation of the aldehyde group.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve sulfone yield by stabilizing intermediates.

- Catalyst use : Lewis acids like BF₃·Et₂O may enhance regioselectivity .

Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm sulfone formation and aldehyde integrity .

Basic: How can the purity and structural integrity of 2-methanesulfonylpyridine-3-carbaldehyde be validated?

Answer:

Validation requires a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to assess purity (>95%) .

- Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 3.2–3.5 ppm for methanesulfonyl group) and IR (C=O stretch ~1700 cm⁻¹) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (SHELXL/SHELXS) can refine crystal structures, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced: What strategies resolve contradictions in reported reactivity of the aldehyde group in 2-methanesulfonylpyridine-3-carbaldehyde?

Answer:

Discrepancies in aldehyde reactivity (e.g., unexpected stability under basic conditions) may arise from steric hindrance from the sulfonyl group or electronic effects. To address this:

- Computational modeling : DFT calculations (e.g., Gaussian 16) can map electron density distributions and predict reactive sites .

- Kinetic studies : Monitor aldehyde reactions (e.g., nucleophilic additions) via in-situ FTIR or NMR to identify rate-limiting steps .

- Comparative analogs : Synthesize derivatives (e.g., 2-methanesulfonylpyridine-4-carbaldehyde) to isolate electronic vs. steric contributions .

Advanced: How does the sulfonyl group influence the compound’s interaction with biological targets?

Answer:

The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for targeting enzymes or receptors. Methodologies include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinases or oxidoreductases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .

- SAR studies : Modify the sulfonyl group (e.g., replacing with sulfonamide) to assess its role in bioactivity .

Basic: What safety precautions are necessary when handling 2-methanesulfonylpyridine-3-carbaldehyde?

Answer:

While toxicity data is limited , standard precautions apply:

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (aldehyde group volatility).

- Storage : Under nitrogen at –20°C to prevent oxidation or degradation .

- Spill management : Neutralize with sodium bisulfite solution to reduce aldehyde reactivity .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:

Proposed methodologies for ecotoxicological profiling:

- Microtox assay : Measure acute toxicity in Vibrio fischeri (bioluminescence inhibition) .

- Daphnia magna testing : Assess 48-hour LC₅₀ values for aquatic toxicity .

- QSAR models : Predict persistence/bioaccumulation using EPI Suite or TEST software .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

Scale-up issues include side reactions (e.g., aldehyde oxidation or sulfone hydrolysis). Mitigation strategies:

- Flow chemistry : Continuous reactors improve temperature control and reduce byproducts .

- DoE (Design of Experiments) : Optimize parameters (e.g., oxidant stoichiometry, residence time) via response surface methodology .

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Basic: What are the key applications of 2-methanesulfonylpyridine-3-carbaldehyde in drug discovery?

Answer:

The compound serves as:

- Intermediate : For synthesizing kinase inhibitors (e.g., via Suzuki coupling at the pyridine ring) .

- Electrophilic warhead : In covalent inhibitors targeting cysteine residues (e.g., in proteases) .

- Fluorescent probes : Conjugation with amines yields Schiff bases for imaging studies .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

X-ray crystallography (using SHELXL ) can distinguish between aldehyde and hydrated forms:

- Hydrogen bonding analysis : Hydrated forms show shorter O···O distances (2.5–2.7 Å) vs. aldehydes (>3.0 Å).

- Electron density maps : High-resolution data (<1.0 Å) reveal precise atomic positions for tautomer assignment .

Advanced: What analytical methods differentiate degradation products of 2-methanesulfonylpyridine-3-carbaldehyde?

Answer:

- LC-HRMS : Identify sulfonic acid derivatives (e.g., oxidation byproducts) via accurate mass (<5 ppm error) .

- NMR relaxation studies : Detect aggregation or decomposition in solution (T₁/T₂ measurements) .

- Stability chambers : Accelerated aging (40°C/75% RH) coupled with UPLC tracks degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.